molecular formula C21H16N2O4S B6514772 benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate CAS No. 892273-33-5

benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate

Cat. No.: B6514772
CAS No.: 892273-33-5
M. Wt: 392.4 g/mol
InChI Key: XOHQVAFJIURBBB-UHFFFAOYSA-N
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Description

Benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a benzyl group and an acetate moiety. This unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

CCG-27292, also known as benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate or F6548-1279, primarily targets the Rho/SRF (Serum Response Factor) pathway . The key effectors in this pathway are myocardin-related transcription factors (MRTFs) and Cereblon (CRBN) . MRTFs regulate various cellular functions, and CRBN is a substrate receptor for E3 ubiquitin ligase .

Mode of Action

CCG-27292 interacts with CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos . Compared with other agents that degrade Ikaros/Aiolos, CCG-27292 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .

Biochemical Pathways

The action of CCG-27292 leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous cell lines .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a critical part of drug development and could be used to study the drug disposition of ccg-27292 in the human body .

Result of Action

The action of CCG-27292 leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also modulates mitochondrial functions, affecting oxidative phosphorylation in a dose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thieno[3,2-d]pyrimidine core. This can be achieved through the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the thieno[3,2-d]pyrimidine core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Benzyl Acetate Moiety: The final step involves the esterification of the intermediate compound with benzyl alcohol and acetic anhydride, using a catalyst like sulfuric acid to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential as an enzyme inhibitor. It can interact with specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes suggests it could be useful in treating diseases such as cancer, where enzyme regulation is crucial.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its chemical stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl Esters: Compounds with benzyl groups attached to various ester moieties.

    Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to different heterocyclic cores.

Uniqueness

Benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate is unique due to its specific combination of a thieno[3,2-d]pyrimidine core, a benzyl group, and an acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c24-18(27-14-15-7-3-1-4-8-15)13-22-17-11-12-28-19(17)20(25)23(21(22)26)16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHQVAFJIURBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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